
Methoxy-hepta(ethyleneglycol)-disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy-hepta(ethyleneglycol)-disulfide (MEGDS) is a disulfide bond-containing small molecule with a molecular weight of 252.3 Da. It is a member of the class of compounds known as heptaethylene glycol disulfides (HEGDs). MEGDS is a derivative of the natural amino acid cysteine, and is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes.
Mécanisme D'action
Methoxy-hepta(ethyleneglycol)-disulfide works by forming a disulfide bond between two cysteine residues in a protein. This disulfide bond is stable and can be used to modify the structure and function of the protein. Additionally, Methoxy-hepta(ethyleneglycol)-disulfide can be used to create a disulfide bridge between two proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
Methoxy-hepta(ethyleneglycol)-disulfide has been shown to have a variety of biochemical and physiological effects. It can be used to modulate the activity of enzymes, alter the function of receptors, and affect the activity of transcription factors. Additionally, Methoxy-hepta(ethyleneglycol)-disulfide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxy-hepta(ethyleneglycol)-disulfide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, Methoxy-hepta(ethyleneglycol)-disulfide is not very soluble in organic solvents, which can limit its use in certain assays. Additionally, the disulfide bond formed by Methoxy-hepta(ethyleneglycol)-disulfide can be easily cleaved by reducing agents, which can lead to unpredictable results.
Orientations Futures
There are a number of potential future directions for the use of Methoxy-hepta(ethyleneglycol)-disulfide in scientific research. These include the use of Methoxy-hepta(ethyleneglycol)-disulfide as a tool to study protein-protein interactions, the development of new methods for synthesizing Methoxy-hepta(ethyleneglycol)-disulfide, and the use of Methoxy-hepta(ethyleneglycol)-disulfide to study the effects of small molecules on cell signaling pathways. Additionally, there is potential for the use of Methoxy-hepta(ethyleneglycol)-disulfide in drug discovery and development, as well as in the development of new therapeutic agents. Finally, further research is needed to better understand the biochemical and physiological effects of Methoxy-hepta(ethyleneglycol)-disulfide.
Méthodes De Synthèse
Methoxy-hepta(ethyleneglycol)-disulfide can be synthesized from cysteine by a two-step chemical reaction. In the first step, cysteine is reacted with hydroxylamine hydrochloride to form a thiohydroxylamine derivative. The second step involves the reaction of the thiohydroxylamine derivative with ethylene glycol to form Methoxy-hepta(ethyleneglycol)-disulfide. The reaction is carried out in aqueous solution at room temperature, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Methoxy-hepta(ethyleneglycol)-disulfide is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes. It has been used to study the structure and dynamics of proteins, as well as to characterize the mechanism of action of drugs, enzymes, and other biomolecules. Additionally, Methoxy-hepta(ethyleneglycol)-disulfide has been used in a variety of cell-based assays to study the effects of small molecules on cell signaling pathways.
Propriétés
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVSUOIDPRRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy-hepta(ethyleneglycol)-disulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

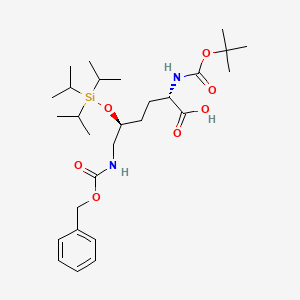


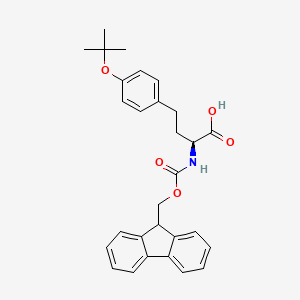
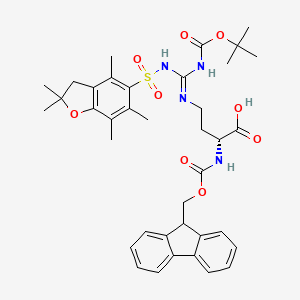
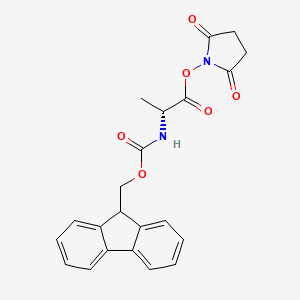

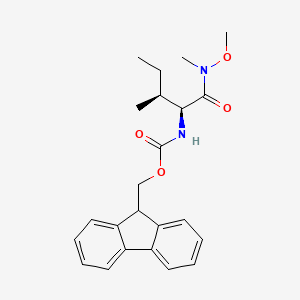

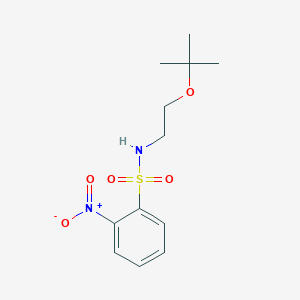

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
